2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Research on spiropiperidine and triazaspirodecanone derivatives highlights the synthetic versatility and potential pharmacological applications of compounds with complex spirocyclic and heterocyclic structures. These compounds are often explored for their binding affinities to various receptors and their potential as therapeutic agents in treating diseases.
Tachykinin NK2 Receptor Antagonists : Spiropiperidine derivatives have been investigated for their potent and selective antagonism of the tachykinin NK2 receptor, suggesting potential applications in treating respiratory diseases like asthma and bronchoconstriction (Smith et al., 1995).
ORL1 (orphanin FQ/nociceptin) Receptor Agonists : Compounds structurally similar to the query chemical have been identified as high-affinity ligands for the human ORL1 receptor. This research underscores the therapeutic potential of these compounds in modulating pain perception and developing new pain management strategies (Röver et al., 2000).
Antiviral and Antimicrobial Activity : The spirothiazolidinone scaffold, akin to the structure of the query compound, demonstrates significant antiviral and antimicrobial activities. This indicates the potential of such compounds in developing new classes of antiviral and antimicrobial agents (Apaydın et al., 2020).
Antipsychotic Profiles : Research into similar compounds has shown promising antipsychotic profiles in pharmacological test models, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity : Derivatives of azaspirodecanone have been synthesized and tested for their anticonvulsant activity, indicating their potential in developing treatments for epilepsy and seizure disorders (Obniska et al., 2006).
Propiedades
IUPAC Name |
2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-17-7-4-8-18(13-17)24-19(28)15-27-20(29)22(25-21(27)30)9-11-26(12-10-22)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLPWBYANFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.